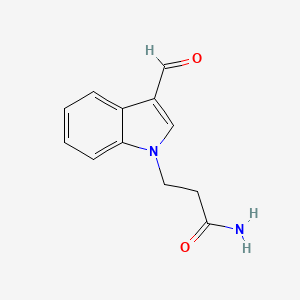

Benzyl-pyridin-4-ylmethyl-amine

Descripción general

Descripción

Benzyl-pyridin-4-ylmethyl-amine is a chemical compound that is part of a broader class of organic compounds featuring a benzyl group attached to an amine where the amine is further substituted with a pyridinyl moiety. This structure is a common motif in various synthesized compounds that exhibit a range of properties and activities, including luminescence, antimicrobial activity, and potential use in material sciences and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to benzyl-pyridin-4-ylmethyl-amine involves various strategies, including condensation reactions, oxidative C–H functionalization, and cross-coupling reactions. For instance, a nickel-catalyzed cross-coupling of benzylic pyridinium salts with arylboronic acids has been developed to efficiently convert benzyl primary amines to di(hetero)arylmethanes, which is a related structure to benzyl-pyridin-4-ylmethyl-amine . Additionally, the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant represents another synthetic approach that could be adapted for the synthesis of benzyl-pyridin-4-ylmethyl-amine derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to benzyl-pyridin-4-ylmethyl-amine has been characterized by various spectroscopic methods, including IR, UV–Visible, 1H and 13C NMR, and supported by X-ray crystallography . These methods provide detailed information about the molecular geometry, electronic structure, and conformational dynamics of the compounds. For example, crystal structures for isomeric compounds related to benzyl-pyridin-4-ylmethyl-amine have been determined, revealing conformational differences and substantial hydrogen-bonding interactions within the crystal structures .

Chemical Reactions Analysis

Compounds with a benzyl-pyridin-4-ylmethyl-amine core can participate in various chemical reactions. They can exhibit multi-stimuli responsive properties, such as mechanochromic properties, where the compounds change color upon mechanical stress . Additionally, these compounds can be used as intermediates in the synthesis of more complex molecules, such as benzimidazole derivatives, which have applications as fluorescent sensors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl-pyridin-4-ylmethyl-amine derivatives are influenced by their molecular structure. These compounds can display luminescent properties in both DMF solution and the solid state, and their luminescence can be enhanced in nano-aggregates formed in aqueous-DMF solution . The polarity of the solvent can affect their aggregation-enhanced emission (AEE) behavior . Computational studies, such as Density Functional Theory (DFT) calculations, can rationalize their optical data and predict properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which are crucial for evaluating the potential of these compounds in drug development .

Aplicaciones Científicas De Investigación

Methods of Application

Results: Studies have shown that derivatives of Benzyl-pyridin-4-ylmethyl-amine can exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties .

Methods of Application

Results: Research indicates that modifications of this compound can affect various biochemical pathways, potentially leading to new treatments for diseases where biogenic amines play a role .

Methods of Application

Results: Derivatives have been synthesized that target specific receptors or enzymes, contributing to the development of new therapeutic agents .

Methods of Application

Results: The compound has enabled the synthesis of various pyridine derivatives, which are crucial in organic synthesis and industrial applications .

Methods of Application

Results: The compound’s role in process engineering has led to more efficient and cost-effective manufacturing methods for pharmaceuticals .

Methods of Application

Results: Research has shown that incorporating such amines into materials can lead to the development of advanced materials for use in electronics and photonics .

Safety And Hazards

Propiedades

IUPAC Name |

1-phenyl-N-(pyridin-4-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORNZWHHOVIGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-pyridin-4-ylmethyl-amine | |

CAS RN |

73325-67-4 | |

| Record name | N-(Phenylmethyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73325-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)